molecular formula C28H33NO5S3 B11659307 dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11659307
M. Wt: 559.8 g/mol
InChI Key: VPODNQJVEHOLKJ-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a reaction with sulfur-containing reagents under controlled conditions.

    Attachment of the Cyclohexylpropanoyl Group: This step involves the acylation of the tetrahydroquinoline core with a cyclohexylpropanoyl chloride in the presence of a base.

    Formation of the Dithiole Ring: The final step involves the cyclization of the intermediate with appropriate dithiole precursors under specific conditions to form the final compound.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.

    Substitution: The compound can undergo substitution reactions at the aromatic ring or the dithiole ring, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucle

Properties

Molecular Formula

C28H33NO5S3

Molecular Weight

559.8 g/mol

IUPAC Name

dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H33NO5S3/c1-16-11-13-19-18(15-16)21(27-36-22(25(31)33-4)23(37-27)26(32)34-5)24(35)28(2,3)29(19)20(30)14-12-17-9-7-6-8-10-17/h11,13,15,17H,6-10,12,14H2,1-5H3

InChI Key

VPODNQJVEHOLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CCC4CCCCC4

Origin of Product

United States

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